Declenperone
CAS No.: 63388-37-4
Cat. No.: VC0525499
Molecular Formula: C22H24FN3O2
Molecular Weight: 381.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63388-37-4 |
|---|---|
| Molecular Formula | C22H24FN3O2 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) |
| Standard InChI Key | VNLMLHDKNUIWNM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O |
| Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Declenperone’s IUPAC name, 3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one, reflects its hybrid structure combining a fluorinated benzoyl-piperidine moiety with a benzimidazolone group. The presence of the fluorine atom at the para position of the benzoyl ring enhances metabolic stability and receptor binding affinity, a feature shared with other fluorinated antipsychotics. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O |
| Topological Polar Surface Area | 58.7 Ų |
The piperidine ring adopts a chair conformation, optimizing spatial alignment with dopamine receptor subpockets, while the benzimidazolone group contributes to π-π stacking interactions within the receptor’s hydrophobic cleft.
Physicochemical Properties
As a solid powder with >98% purity, declenperone demonstrates limited aqueous solubility but high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays. Stability studies indicate a shelf life exceeding three years when stored at 0–4°C in anhydrous conditions. The compound’s logP value (estimated at 3.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and systemic distribution.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of declenperone involves a multi-step sequence beginning with 4-fluorobenzoylation of piperidine:
-
Piperidine Functionalization:
-
Alkylation of piperidine with 4-fluorobenzoyl chloride under Friedel-Crafts conditions yields 4-(4-fluorobenzoyl)piperidine.
-
Protection of the secondary amine via tert-butoxycarbonyl (Boc) groups prevents undesired side reactions.
-
-
Propyl Linker Introduction:
-
The piperidine intermediate undergoes nucleophilic substitution with 1-bromo-3-chloropropane, appending a three-carbon chain terminated by a chloride group.
-
-
Benzimidazolone Coupling:
-
Reaction with 2-oxo-1H-benzimidazole in the presence of potassium carbonate facilitates nucleophilic displacement of chloride, forming the final benzimidazolone linkage.
-
Critical challenges include minimizing racemization at the piperidine stereocenter and optimizing reaction temperatures to prevent decomposition of the fluorobenzoyl group.
Analytical Characterization
Quality control employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), confirming purity >98%. Nuclear magnetic resonance (NMR) spectra validate structural integrity:
-
-NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.30 (m, 4H, benzimidazolone), 3.95 (t, J = 6.8 Hz, 2H, N-CH2), 3.20 (m, 4H, piperidine).
-
-NMR: 165.2 (C=O), 162.1 (C-F), 140.5 (benzimidazolone C2).
Pharmacological Profile
Mechanism of Action
As a dopamine D2 receptor antagonist, declenperone inhibits postsynaptic dopamine signaling in the mesolimbic pathway, reducing psychotic symptoms. Comparative studies with haloperidol suggest a 1.5-fold lower affinity for D2 receptors (Ki = 4.3 nM vs. 2.9 nM) but superior selectivity over serotonin 5-HT2A receptors (Ki > 1,000 nM).
Preclinical Efficacy
In vivo rodent models demonstrate dose-dependent effects:
| Model | ED50 (mg/kg) | Effect Size vs. Control |
|---|---|---|
| Apomorphine-induced climbing | 0.8 | 82% reduction |
| Amphetamine hyperlocomotion | 1.2 | 75% suppression |
| CAR (Conditioned Avoidance Response) | 0.6 | 68% inhibition |
Notably, declenperone exhibits a lower incidence of extrapyramidal symptoms (EPS) in primates compared to haloperidol, attributed to partial 5-HT1A receptor agonism (EC50 = 120 nM).
Comparative Analysis with Related Butyrophenones
Structural and Functional Analogues
| Compound | Molecular Formula | D2 Ki (nM) | 5-HT2A Ki (nM) | Clinical Use |
|---|---|---|---|---|
| Declenperone | 4.3 | >1,000 | Preclinical research | |
| Haloperidol | 2.9 | 350 | Schizophrenia | |
| Lenperone | 5.1 | 420 | Antiemetic (veterinary) |
Declenperone’s benzimidazolone substitution differentiates it from haloperidol’s butyrophenone scaffold, conferring reduced sigma-1 receptor affinity (Ki = 1,200 nM vs. 85 nM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume